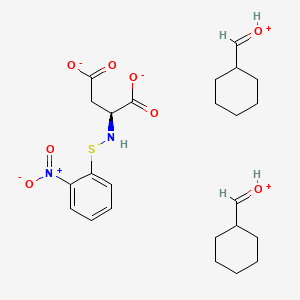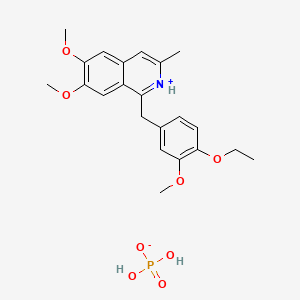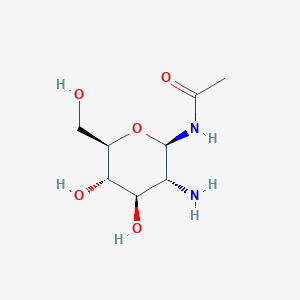
N-((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-b-D-glucosylamine typically involves the reaction of 2-acetamido-2-deoxy-D-glucose with ammonia or ammonium carbamate. The reaction is carried out in an aqueous or methanolic solution, often requiring prolonged reaction times and careful control of conditions to avoid side reactions .
Industrial Production Methods
Industrial production methods for 2-Acetamido-2-deoxy-b-D-glucosylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-2-deoxy-b-D-glucosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-acyl derivatives, which model the N-glycosylamine linkage of glycoproteins .
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-deoxy-b-D-glucosylamine is used in a variety of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Acetamido-2-deoxy-b-D-glucosylamine involves its role as a substrate or inhibitor in glycosylation processes. It can act as a competitive inhibitor of glycosyltransferases, enzymes involved in the elongation of glycan chains . This inhibition can affect various biological pathways, including those related to cell signaling and protein modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-galactosamine: Similar in structure but differs in the configuration of the hydroxyl group at the fourth carbon.
N-Acetyl-D-glucosamine: A closely related compound with a similar structure but different functional groups.
Uniqueness
2-Acetamido-2-deoxy-b-D-glucosylamine is unique due to its specific configuration and functional groups, which make it particularly useful in the synthesis of glycopeptides and as a model compound for studying glycosylation .
Eigenschaften
Molekularformel |
C8H16N2O5 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-8-5(9)7(14)6(13)4(2-11)15-8/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
LWYDKUAWJKUSJT-FMDGEEDCSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N |
Kanonische SMILES |
CC(=O)NC1C(C(C(C(O1)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


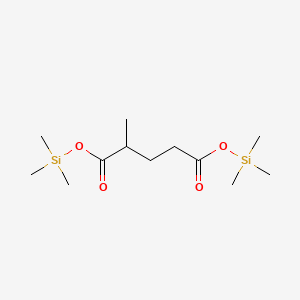
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
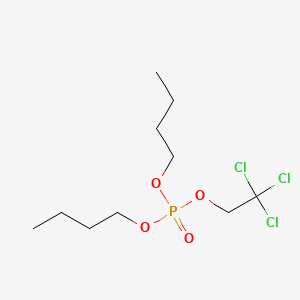
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
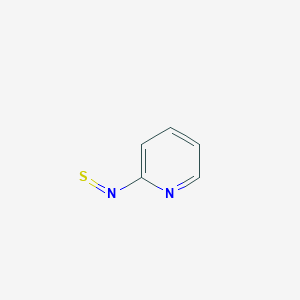
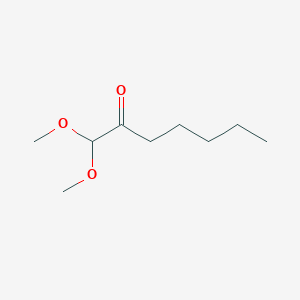
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
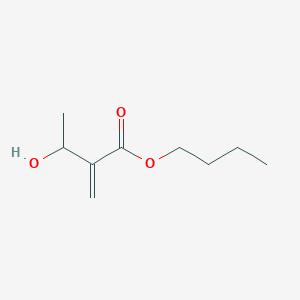


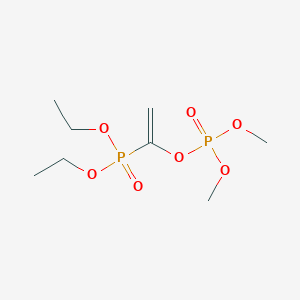
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
